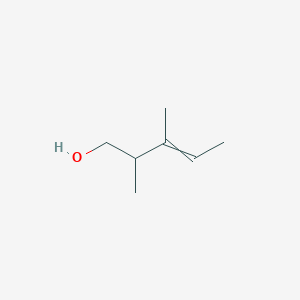
2,3-Dimethylpent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2,3-dimethyl-1-pentene. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1-pentene: A precursor in the synthesis of 2,3-Dimethylpent-3-en-1-ol.
3,4-Dimethylpent-2-en-1-ol: Another alcohol with a similar structure but different positional isomerism.
2,3-Dimethylpentan-3-ol: A saturated alcohol with a similar carbon skeleton.
Uniqueness
This compound is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct reactivity and properties compared to its isomers and related compounds.
Properties
CAS No. |
90388-39-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2,3-dimethylpent-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3 |
InChI Key |
LLZSFWXLMHONIT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


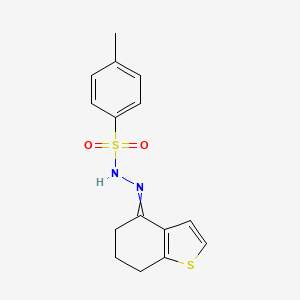
![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
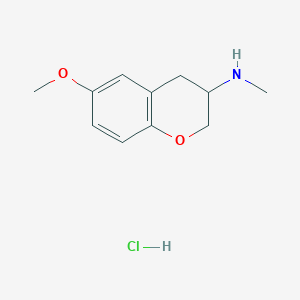
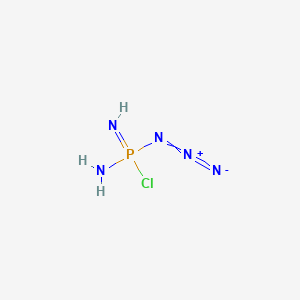
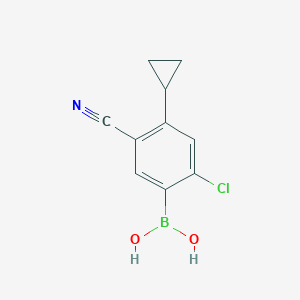

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
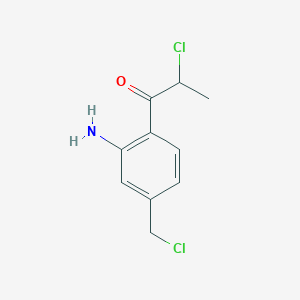
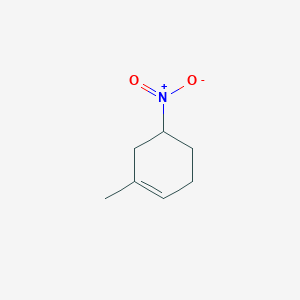
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)


![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
